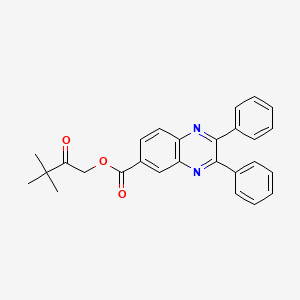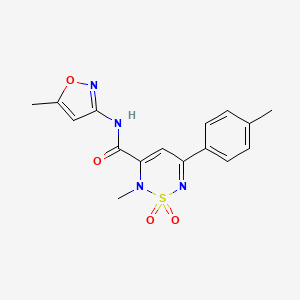
3,3-dimethyl-2-oxobutyl 2,3-diphenyl-6-quinoxalinecarboxylate
説明
3,3-dimethyl-2-oxobutyl 2,3-diphenyl-6-quinoxalinecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQX and is a potent antagonist of the NMDA receptor.
作用機序
DMQX acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of the NMDA receptor can lead to a reduction in excitotoxicity, which is a process that contributes to neuronal damage in various pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. In addition, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using DMQX in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other receptors or signaling pathways. However, one limitation of using DMQX is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving DMQX. One area of interest is the development of DMQX analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of DMQX as a potential treatment for neurodegenerative diseases and chronic pain. Additionally, the role of DMQX in synaptic plasticity and learning and memory continues to be an area of active research.
科学的研究の応用
DMQX has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in many physiological and pathological processes. DMQX has been used in studies related to synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has also been studied for its potential use as an analgesic and as a treatment for drug addiction.
特性
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2,3-diphenylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-27(2,3)23(30)17-32-26(31)20-14-15-21-22(16-20)29-25(19-12-8-5-9-13-19)24(28-21)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHKCSZEQNSPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxobutyl 2,3-diphenylquinoxaline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)

![N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4854152.png)
![2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)](/img/structure/B4854186.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4854190.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
![4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4854228.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4854232.png)